- Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions, Tetrahedron, 2019, 75(37),
Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)
92053-25-3 structure
Product Name:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Numero CAS:92053-25-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD11975452
CID:1971699
PubChem ID:12732179
Update Time:2025-10-28
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
- (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
- (S)-dimethylprolidin-2-ylmethanol
- CTK0A9772
- AG-E-11081
- AC1MBG19
- (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
- [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
- SBB017513
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
- (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
- (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
- (S)-2-(pyrrolidin-2-yl)propan-2-ol
- (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
- (S)-2-pyrrolidin-2-yl-propan-2-ol
- (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
- (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
- (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
- 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
- (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
- 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
- AK170520
- PSXWGNIMIRRWRB-LURJTMIESA-N
- FCH933269
- SB21854
- alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
- (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
- 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
- (2S)-α,α-Dimethylpyrrolidin-2-methanol
- (S)-α,α-Dimethyl-2-pyrrolidinemethanol
- AKOS006339532
- MFCD11975452
- SCHEMBL1266740
- CS-0052120
- EN300-2953728
- DS-7588
- 92053-25-3
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
-
- MDL: MFCD11975452
- Inchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
- Chiave InChI: PSXWGNIMIRRWRB-LURJTMIESA-N
- Sorrisi: C([C@H]1NCCC1)(O)(C)C
Proprietà calcolate
- Massa esatta: 129.11500
- Massa monoisotopica: 129.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.299
- XLogP3: 0.3
Proprietà sperimentali
- Punto di ebollizione: 195.7±13.0°C at 760 mmHg
- PSA: 32.26000
- LogP: 0.83810
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109066-1g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 1g |
$440 | 2021-08-06 | |
| Chemenu | CM109066-5g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 5g |
$1320 | 2021-08-06 | |
| TRC | P999970-10mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P999970-50mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P999970-100mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 100mg |
$ 185.00 | 2022-06-03 | ||
| abcr | AB454592-250 mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; . |
92053-25-3 | 95% | 250mg |
€346.70 | 2023-05-18 | |
| abcr | AB454592-1 g |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; . |
92053-25-3 | 95% | 1g |
€663.90 | 2023-05-18 | |
| Chemenu | CM109066-250mg |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 250mg |
$78 | 2024-07-20 | |
| Chemenu | CM109066-1g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 1g |
$233 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VZ730-250mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95%,ee99% | 250mg |
544CNY | 2021-05-08 |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
- Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol, Journal of the Chemical Society, 1987, (9), 1909-14
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Methanol ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Riferimento
- A New Class of Modular Chiral Ligands with Fluxional Groups, Journal of the American Chemical Society, 2003, 125(31), 9306-9307
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 12 h, reflux; 72 h, rt
Riferimento
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 15 h, reflux
Riferimento
- Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis, ARKIVOC (Gainesville, 2012, (3), 5-19
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 1 atm, rt
Riferimento
- Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach, Angewandte Chemie, 2009, 48(3), 496-499
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
- Asymmetric cyclopentannulation reactions: scope and limitation, 2003, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 50 psi, rt
Riferimento
- Preparation of thiophene derivatives as anticancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Riferimento
- Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols, Chemical Science, 2012, 3(10), 2949-2957
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols, Organic Letters, 2015, 17(9), 2242-2245
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
- Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Riferimento
- Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency, Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
Riferimento
- Reagents and methods for oligonucleotide synthesis, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Riferimento
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials
- (S)-tert-Butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
- (s)-2-(1-benzylpyrrolidin-2-yl)propan-2-ol
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol) Prodotti correlati
- 477576-80-0
- 474317-28-7(2-Pyrrolidinemethanol, a,a-dimethyl-, hydrochloride (1:1), (2S)-)
- 113304-85-1((2R)-a,a-dimethyl-2-Pyrrolidinemethanol)
- 174195-99-4(Cyclohexanol, 1-(2S)-2-pyrrolidinyl-)
- 174195-98-3(Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI))
- 73825-73-7(2-methyloctahydrocyclopenta[b]pyrrol-6-ol)
- 214626-52-5(2-(pyrrolidin-2-yl)propan-2-ol)
- 204327-20-8(2-Azabicyclo[2.2.1]heptane-3-methanol,-alpha-,-alpha--dimethyl-,(1S,3R,4R)-(9CI))
- 866495-02-5(CYCLOPROPANOL, 1-(2S)-2-PYRROLIDINYL-)
- 816425-22-6((R)-2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso